(R)-2-(Pyridin-2-ylmethyl)piperazine
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Overview
Description
®-2-(Pyridin-2-ylmethyl)piperazine is a chiral compound that features a piperazine ring substituted with a pyridin-2-ylmethyl group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Pyridin-2-ylmethyl)piperazine typically involves the reaction of ®-piperazine with a pyridine derivative. One common method is the nucleophilic substitution reaction where ®-piperazine reacts with 2-chloromethylpyridine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of ®-2-(Pyridin-2-ylmethyl)piperazine may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
®-2-(Pyridin-2-ylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced piperazine derivatives.
Substitution: The pyridin-2-ylmethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
®-2-(Pyridin-2-ylmethyl)piperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural features.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-(Pyridin-2-ylmethyl)piperazine involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The pyridin-2-ylmethyl group can enhance binding affinity and specificity, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(Pyridin-2-ylmethyl)piperazine: The enantiomer of the compound, which may have different biological activities.
2-(Pyridin-2-ylmethyl)piperazine: The racemic mixture of the compound.
N-Methylpiperazine: A similar compound with a methyl group instead of the pyridin-2-ylmethyl group.
Uniqueness
®-2-(Pyridin-2-ylmethyl)piperazine is unique due to its chiral nature and the presence of the pyridin-2-ylmethyl group, which can confer specific biological activities and binding properties.
Properties
CAS No. |
1217456-28-4 |
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Molecular Formula |
C10H15N3 |
Molecular Weight |
177.25 g/mol |
IUPAC Name |
(2R)-2-(pyridin-2-ylmethyl)piperazine |
InChI |
InChI=1S/C10H15N3/c1-2-4-12-9(3-1)7-10-8-11-5-6-13-10/h1-4,10-11,13H,5-8H2/t10-/m1/s1 |
InChI Key |
BNVDJCJTNXGSDK-SNVBAGLBSA-N |
Isomeric SMILES |
C1CN[C@@H](CN1)CC2=CC=CC=N2 |
Canonical SMILES |
C1CNC(CN1)CC2=CC=CC=N2 |
Origin of Product |
United States |
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